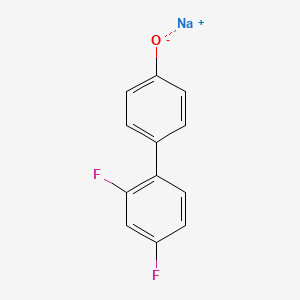
N-(1-Oxo-9-octadecenyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Oxo-9-octadecenyl)glycine, also known as N-oleoylglycine, is a fatty acid amide derivative. It is a naturally occurring compound found in mammals and is known for its role in various physiological processes. This compound is a substrate for peptidylglycine α-amidating enzyme, which is involved in the biosynthesis of oleamide, a lipid that induces sleep .
准备方法
Synthetic Routes and Reaction Conditions
N-(1-Oxo-9-octadecenyl)glycine can be synthesized through the amidation of oleic acid with glycine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound involves the enzymatic amidation of oleic acid with glycine. This method is preferred due to its higher efficiency and selectivity. The reaction is catalyzed by peptidylglycine α-amidating enzyme, which ensures the formation of the desired product with minimal side reactions .
化学反应分析
Types of Reactions
N-(1-Oxo-9-octadecenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
科学研究应用
N-(1-Oxo-9-octadecenyl)glycine has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of peptidylglycine α-amidating enzyme.
Biology: Studied for its role in reducing locomotion and inducing hypothermia in mammals.
Medicine: Potential therapeutic agent for sleep disorders due to its role in the biosynthesis of oleamide.
作用机制
N-(1-Oxo-9-octadecenyl)glycine exerts its effects through its interaction with peptidylglycine α-amidating enzyme. This enzyme catalyzes the conversion of the compound into oleamide, which then interacts with specific receptors in the brain to induce sleep. The molecular targets include G-protein coupled receptors and ion channels involved in the regulation of sleep and locomotion .
相似化合物的比较
Similar Compounds
N-methyl-N-(1-oxo-9-octadecenyl)glycine: Similar in structure but contains a methyl group on the nitrogen atom.
N-(1-oxo-9-octadecenyl)ethanolamine: Contains an ethanolamine group instead of glycine.
N-(1-oxo-9-octadecenyl)serine: Contains a serine group instead of glycine.
Uniqueness
N-(1-Oxo-9-octadecenyl)glycine is unique due to its specific interaction with peptidylglycine α-amidating enzyme and its role in the biosynthesis of oleamide. This makes it a valuable compound for studying the enzymatic pathways involved in the production of bioactive lipids .
属性
CAS 编号 |
97404-07-4 |
|---|---|
分子式 |
C20H37NO3 |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-[[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9+ |
InChI 键 |
HPFXACZRFJDURI-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


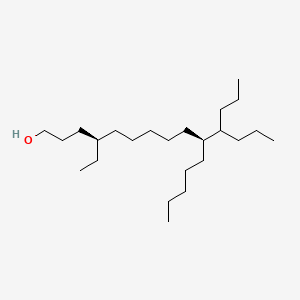
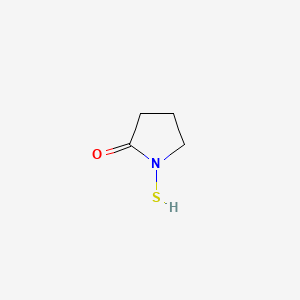
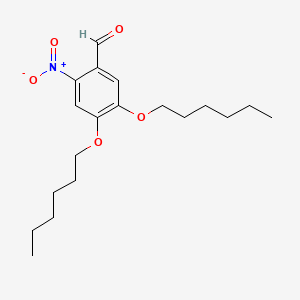
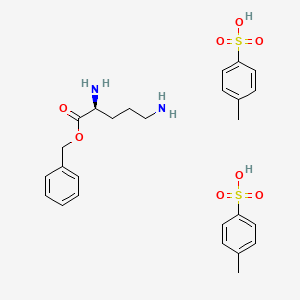
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
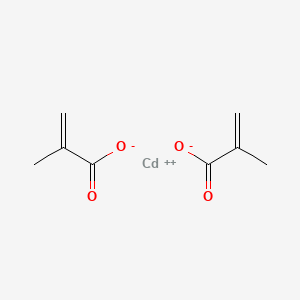
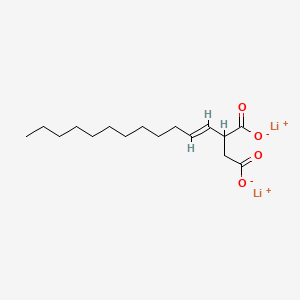
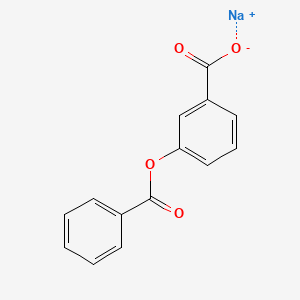
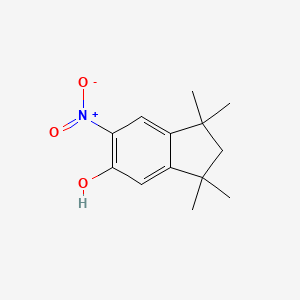

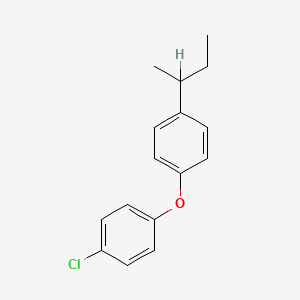
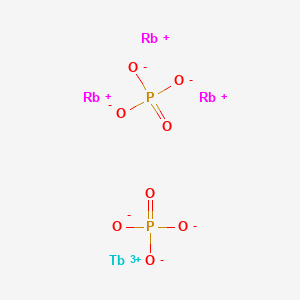
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
